Phenyl 4-nitrobenzoate

Vue d'ensemble

Description

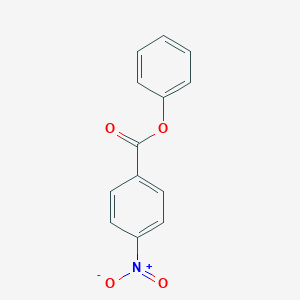

Phenyl 4-nitrobenzoate (C₁₃H₉NO₄) is an aromatic ester derived from 4-nitrobenzoic acid, featuring a nitro group (-NO₂) at the para position of the benzoyl moiety and a phenyl ester group. It is synthesized via palladium-catalyzed esterification of aryl fluorosulfates with aryl formates (yield: 24%) or through the PPh₃/N-chlorobenzotriazole system . Key applications include its role as a synthetic intermediate and its use in peptide stabilization, where the nitrobenzoate group enhances conformational rigidity and thermal stability in proteins .

Biodegradation studies reveal that this compound is hydrolyzed to 4-nitrobenzoic acid, which is metabolized by bacteria (e.g., Pseudomonas fluorescens 410PR) via the hydroxylamino pathway to yield 3,4-dihydroxybenzoate and ammonium . This pathway avoids the accumulation of toxic intermediates like 4-aminobenzoate .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'analogue d'ester isopropylique du remdesivir implique généralement un processus en plusieurs étapes à partir de l'analogue nucléosidique GS-441524. Les étapes clés comprennent la protection, la phosphoramidation et la déprotection. L'utilisation de diméthylformamide diméthylacétal comme agent de protection est courante, suivie d'une phosphoramidation et d'une déprotection ultérieure dans des conditions douces pour éviter la dégradation .

Méthodes de production industrielle

La production industrielle de l'analogue d'ester isopropylique du remdesivir implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour atteindre un rendement et une pureté élevés. Le processus est conçu pour être efficace et rentable, garantissant que le composé peut être produit en grandes quantités pour répondre à la demande clinique .

Analyse Des Réactions Chimiques

Types de réactions

L'analogue d'ester isopropylique du remdesivir subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.

Réduction : Réduction des groupes carbonyle en groupes hydroxyle.

Substitution : Remplacement des groupes fonctionnels par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent généralement des températures et un pH contrôlés pour garantir la voie de réaction souhaitée .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir l'analogue d'ester isopropylique du remdesivir final. Ces intermédiaires sont soigneusement surveillés pour garantir une pureté et une efficacité élevées du produit final .

Applications de recherche scientifique

L'analogue d'ester isopropylique du remdesivir présente une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les analogues nucléotidiques et leurs propriétés chimiques.

Biologie : Enquête sur ses effets sur la réplication virale et les processus cellulaires.

Médecine : Exploré comme agent antiviral potentiel pour traiter diverses infections virales, y compris le syndrome respiratoire aigu sévère du coronavirus 2.

Industrie : Utilisé dans le développement de médicaments antiviraux et d'agents thérapeutiques .

Mécanisme d'action

Le mécanisme d'action de l'analogue d'ester isopropylique du remdesivir implique sa conversion en forme triphosphate active à l'intérieur de la cellule. Cette forme active inhibe les ARN polymérases virales, empêchant la réplication de l'ARN viral. Le composé cible l'enzyme ARN polymérase dépendante de l'ARN, qui est essentielle à la réplication virale. Cette inhibition entraîne une diminution de la charge virale et contribue à contrôler l'infection .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Phenyl 4-nitrobenzoate serves as a crucial intermediate in synthesizing various pharmacologically active compounds. Its derivatives have been investigated for their potential therapeutic effects.

Enzyme Inhibition Studies

Recent research has highlighted the role of this compound derivatives as inhibitors of specific enzymes. For instance, studies on its derivatives revealed significant inhibition of enteropeptidase, a serine protease involved in protein digestion. The structure-activity relationship indicated that modifications on the phenyl ring could enhance inhibitory potency, making these compounds promising candidates for treating disorders related to protein metabolism .

Antimicrobial Properties

This compound has demonstrated moderate antimicrobial activity. It was found to exhibit fungicidal effects against certain strains, suggesting its potential use as an antifungal agent. The mechanism involves disrupting cellular processes in fungi, thereby inhibiting their growth.

Biochemical Applications

The compound is also utilized in biochemical research, particularly in studying enzyme kinetics and mechanisms.

Kinetic Studies

Research involving the acylation of α-chymotrypsin by phenyl esters, including this compound, has provided insights into the kinetics of enzyme catalysis. The stopped-flow technique was employed to measure reaction rates, revealing that the ester bond's stability influences the acylation process .

Industrial Applications

This compound is not limited to laboratory settings; it also finds applications in industrial processes.

Synthesis of Carboxylic Acid Derivatives

The compound is a key reagent in synthesizing various carboxylic acid derivatives through catalytic processes involving copper and palladium systems. This application is significant for producing compounds used in pharmaceuticals and agrochemicals .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits enteropeptidase | |

| Antimicrobial | Moderate fungicidal activity | |

| Acylation Kinetics | Studied with α-chymotrypsin |

Case Study 1: Inhibition of Enteropeptidase

In a study aimed at discovering new inhibitors for enteropeptidase, several this compound derivatives were synthesized and evaluated. The most potent derivative exhibited an IC value significantly lower than that of existing inhibitors, demonstrating its potential as a therapeutic agent for obesity-related conditions by enhancing protein digestion efficiency .

Case Study 2: Antifungal Activity Assessment

A series of tests were conducted to evaluate the antifungal properties of this compound against Candida species. Results indicated that certain concentrations effectively inhibited fungal growth, supporting its application as a potential antifungal treatment.

Mécanisme D'action

The mechanism of action of remdesivir isopropyl ester analog involves its conversion to the active triphosphate form inside the cell. This active form inhibits viral RNA polymerases, preventing the replication of viral RNA. The compound targets the RNA-dependent RNA polymerase enzyme, which is essential for viral replication. This inhibition leads to a decrease in viral load and helps in controlling the infection .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Phenyl 4-nitrobenzoate | C₁₃H₉NO₄ | 243.18 | -NO₂ (para), phenyl ester |

| 4-Nitrophenyl 4-methylbenzoate | C₁₄H₁₁NO₄ | 257.24 | -NO₂ (para), -CH₃ (para), phenyl ester |

| Triphenyltin(IV) 3-nitrobenzoate | C₂₁H₁₇NO₄Sn | 476.08 | -NO₂ (meta), SnPh₃ |

| Methyl 4-formyl-3-nitrobenzoate | C₉H₇NO₅ | 209.16 | -NO₂ (meta), -CHO (para) |

Key Observations :

- Electron-Withdrawing Effects : The para-nitro group in this compound exerts stronger electron-withdrawing effects compared to meta-substituted analogs (e.g., triphenyltin(IV) 3-nitrobenzoate), enhancing reactivity in electrophilic substitutions .

- Steric Effects : Bulky substituents like the methyl group in 4-nitrophenyl 4-methylbenzoate reduce solubility in polar solvents and may hinder microbial degradation .

Biodegradation and Environmental Impact

- This compound: Hydrolyzed to 4-nitrobenzoic acid, which is metabolized by Pseudomonas fluorescens via the hydroxylamino pathway to nontoxic products (e.g., NH₄⁺) .

- 4-Nitrophenyl 4-methylbenzoate: Likely hydrolyzed to 4-methylbenzoic acid and 4-nitrophenol. The methyl group slows microbial degradation, increasing environmental persistence .

- Organotin Derivatives (e.g., triphenyltin(IV) 3-nitrobenzoate): Persistent due to the organotin moiety, which is toxic to aquatic life .

Spectroscopic and Thermal Properties

- IR Spectroscopy :

- Thermal Stability: this compound increases peptide stability due to steric and electronic effects . Organotin derivatives exhibit lower thermal stability due to weak Sn-O bonds .

Activité Biologique

Phenyl 4-nitrobenzoate (CHNO) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications in various fields, supported by recent research findings and case studies.

This compound is synthesized through the reaction of 4-nitrobenzoic acid with phenol in the presence of a dehydrating agent. This compound forms a polymerized ester, which has implications for its biological activity and stability in various environments . The structural characteristics of this compound contribute to its reactivity and interactions with biological systems.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that nitrobenzoate derivatives, including this compound, possess significant antimicrobial properties. A study highlighted that certain nitrobenzoate compounds demonstrated moderate fungicidal activity against various fungal strains, including Fusarium oxysporum and Alternaria solani at concentrations of 50 µg/mL . This suggests potential applications in agricultural settings for disease control.

2. Anti-inflammatory Properties

Nitrobenzoate compounds have been investigated for their anti-inflammatory effects. Studies have shown that these compounds can inhibit the expression of pro-inflammatory cytokines and reduce inflammation in animal models . The mechanism involves the modulation of signaling pathways associated with inflammation, making them potential candidates for treating inflammatory diseases.

3. Anti-cancer Potential

The anti-cancer properties of nitrobenzoate derivatives are also noteworthy. Research has indicated that this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Specifically, it has been shown to disrupt tubulin polymerization, a critical process for cancer cell division . Additionally, compounds derived from nitrobenzoates have been explored for their ability to inhibit angiogenesis, which is essential for tumor growth and metastasis .

Case Studies

Case Study 1: Antifungal Activity

In a comparative study on the antifungal activity of various nitrobenzoates, this compound was found to exhibit comparable efficacy to established antifungal agents against Alternaria solani. The study utilized in vitro assays to evaluate the minimum inhibitory concentration (MIC) and demonstrated that this compound could serve as a viable alternative in managing fungal infections in crops .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of this compound revealed its ability to significantly reduce swelling in an animal model of acute inflammation. The compound was administered intraperitoneally, leading to a marked decrease in inflammatory markers such as TNF-α and IL-6 . This finding supports its potential use in therapeutic applications for inflammatory conditions.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the common synthesis routes for phenyl 4-nitrobenzoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of 4-nitrobenzoic acid with phenol derivatives. A method involving ultradispersed natural zeolite catalysts under ultrasound irradiation has shown improved yields (>90%) compared to traditional acid catalysis. Key parameters include molar ratios (e.g., 1:2.5 for acid:alcohol), reaction time (3–5 hours), and catalyst loading (5–10 wt%). Post-synthesis purification via distillation or recrystallization is critical to achieve >98% purity. GC-MS analysis with HP-5ms columns and helium carrier gas is recommended for validating product identity and purity .

Q. How can structural characterization of this compound crystals be performed to confirm molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. For example, a study resolved a misidentified co-crystal structure (initially reported as 4-bromophenyl 4-bromobenzoate) by re-refining data with SHELXL, achieving an R1 value of 4.55%. This highlights the importance of validating bond lengths and angles against databases like CCDC to avoid misassignment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (nitrile gloves, face shields) and ensure proper ventilation. Skin contact requires immediate washing with soap, while eye exposure necessitates a 15-minute rinse. Waste must be segregated and disposed via licensed services due to undefined ecological toxicity. Note: No occupational exposure limits exist, but engineering controls (fume hoods) are mandatory .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies in reported structures (e.g., co-crystal vs. pure phase) require rigorous validation:

- Cross-check unit cell parameters against prior studies (e.g., "Form III" in 4-bromothis compound matched a 2017 structure after reanalysis).

- Use multivariate data analysis to distinguish between polymorphs or impurities.

- Validate refinement statistics (e.g., R1 < 5%) and bond geometry using software like Olex2 or Mercury .

Q. What methodologies are used to analyze the thermal stability and decomposition kinetics of this compound?

Non-isothermal thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can determine activation energy via the Kissinger method. For example, ethylethanolammonium 4-nitrobenzoate exhibited a decomposition onset at 180°C, with kinetic modeling revealing a two-step degradation mechanism. Ensure data reproducibility by standardizing heating rates (5–20°C/min) and sample masses (2–5 mg) .

Q. How does Pseudomonas putida TW3 metabolize this compound, and what enzymes are involved?

The pnb gene cluster encodes 4-nitrobenzoate reductase (PnbA) and 4-hydroxylaminobenzoate lyase (PnbB) . PnbA reduces the nitro group to hydroxylamine, while PnbB cleaves the ring to form protocatechuate and ammonium. Pathway validation requires:

- Knockout mutants to confirm gene function.

- HPLC-MS to track intermediates (e.g., 4-hydroxylaminobenzoate retention time: 8.2 min under C18 column conditions) .

Q. What are the challenges in scaling up this compound synthesis, and how are material balances optimized?

Industrial process design (e.g., 20 kt/year production) involves:

- Material balance : Feed rates (23.015 kmol/h) and distillation parameters (reflux ratio: 0.92, theoretical plates: 8).

- Heat balance : Column temperatures (top: 80°C, bottom: 108°C) to minimize energy loss.

- Pilot-scale testing with ultrasonic reactors to enhance mixing and reduce reaction time .

Q. Methodological Considerations

Q. How can GC-MS parameters be optimized for quantifying this compound in reaction mixtures?

Use an HP-5ms column (30 m × 0.32 mm × 0.25 μm) with helium carrier gas (1.0 mL/min). Program the oven to hold at 80°C for 5 minutes, ramp to 230°C at 30°C/min, and hold for 10 minutes. Calibrate using pure standards, and validate peaks against the NIST 2014 library. Limit detection thresholds to 0.1 µg/mL .

Q. What computational tools are critical for analyzing crystallographic data of nitrobenzoate derivatives?

SHELXTL (Bruker AXS) or open-source SHELX suites are essential for structure solution and refinement. For disordered atoms (e.g., bromine in co-crystals), use PART instructions in SHELXL to model occupancy. Cross-validate results with PLATON to check for missed symmetry or twinning .

Q. How can multivariate data analysis improve reproducibility in studies involving this compound?

Apply principal component analysis (PCA) to SERS spectra or chromatographic data to identify outliers. For example, SERS substrate variability (e.g., Au/Ag nanoparticle size) can be normalized using PCA, reducing batch-to-batch inconsistencies .

Propriétés

IUPAC Name |

phenyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(18-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSSRKMAXZEBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162216 | |

| Record name | Benzoic acid, 4-nitro-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429-05-6 | |

| Record name | Benzoic acid, 4-nitro-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1429-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitro-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-BENZOIC ACID PHENYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.